molecular formula C12H16N4S B2535616 5-[3-(dimethylamino)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol CAS No. 869951-05-3

5-[3-(dimethylamino)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B2535616
CAS No.: 869951-05-3
M. Wt: 248.35
InChI Key: CUEWJNRXGNKDNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[3-(dimethylamino)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of triazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(dimethylamino)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-(dimethylamino)benzaldehyde with ethyl hydrazinecarboxylate to form the corresponding hydrazone. This intermediate is then cyclized using sulfur and a base, such as sodium ethoxide, to yield the desired triazole-thiol compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

5-[3-(dimethylamino)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antiviral properties.

    Medicine: Explored for its potential as an anticancer agent.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-[3-(dimethylamino)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes essential for cell wall synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 5-[3-(dimethylamino)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol
  • 5-[3-(dimethylamino)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol
  • 5-[3-(dimethylamino)phenyl]-4-propyl-4H-1,2,4-triazole-3-thiol

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the dimethylamino group and the ethyl substituent on the triazole ring can enhance its interaction with biological targets and improve its pharmacokinetic properties.

Biological Activity

5-[3-(Dimethylamino)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol (CAS No: 869951-05-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial effects, supported by recent research findings and case studies.

  • Molecular Formula : C₁₂H₁₆N₄S
  • Molecular Weight : 248.35 g/mol
  • Structure : The compound features a triazole ring with a thiol group which is critical for its biological activity.

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. For instance, derivatives of triazole-thiol compounds have shown promising results against various cancer cell lines.

CompoundCell LineIC₅₀ (μM)Mechanism
This compoundMelanoma IGR396.2Induces apoptosis
N′-(4-(dimethylamino)benzylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazideTriple-negative breast cancer MDA-MB-23134.34Inhibits cell migration
Various triazole derivativesColon carcinoma HCT-11627.3Cell cycle arrest

The antitumor effects are primarily attributed to the ability of these compounds to induce apoptosis and inhibit cell migration in malignant cells .

Anti-inflammatory Activity

Triazole derivatives are also noted for their anti-inflammatory properties. Research indicates that compounds similar to this compound can reduce inflammation markers in vitro and in vivo.

Mechanisms of Action :

  • Inhibition of pro-inflammatory cytokines.
  • Modulation of NF-kB signaling pathways.
  • Reduction of oxidative stress markers.

Antimicrobial Activity

The compound exhibits antimicrobial properties against various pathogens. Studies have shown that it can inhibit bacterial growth effectively.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 μg/mL
Escherichia coli20 μg/mL
Candida albicans25 μg/mL

These findings suggest that the compound could be developed as a potential antimicrobial agent .

Case Studies and Research Findings

Several studies have investigated the biological activities of triazole derivatives, including:

  • Cytotoxicity Studies : A study demonstrated that compounds derived from the triazole scaffold exhibited selective cytotoxicity towards cancer cells while sparing non-malignant cells .
  • Mechanistic Studies : Research on the mechanism of action revealed that triazole-thiol compounds could disrupt mitochondrial function in cancer cells leading to increased apoptosis .
  • Comparative Studies : Comparative analysis with existing chemotherapeutic agents showed that certain derivatives had lower IC₅₀ values than conventional drugs like 5-FU, indicating a stronger potency against specific cancer types .

Properties

IUPAC Name

3-[3-(dimethylamino)phenyl]-4-ethyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4S/c1-4-16-11(13-14-12(16)17)9-6-5-7-10(8-9)15(2)3/h5-8H,4H2,1-3H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUEWJNRXGNKDNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=S)C2=CC(=CC=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.